molecular formula C28H45ClN2O6 B1246020 Isomalyngamide B

Isomalyngamide B

Cat. No.: B1246020
M. Wt: 541.1 g/mol
InChI Key: LCTQNEJUQPJWPJ-SNIFNUAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isomalyngamide B is a naturally occurring compound isolated from marine cyanobacteria, specifically from the genus Moorea It belongs to the class of malyngamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isomalyngamide B involves several steps, starting with the extraction of the compound from marine cyanobacteria. The synthetic route typically includes the condensation of malonic acids with corresponding aminoethoxyl ribosides using coupling agents such as HBTU and DIPEA . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the need for specific marine sources. advancements in synthetic biology and marine biotechnology hold promise for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Isomalyngamide B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Isomalyngamide B has several scientific research applications:

Mechanism of Action

The mechanism of action of isomalyngamide B involves the inhibition of specific signaling pathways in cells. It has been shown to block the VEGF/VEGFR2 signaling pathway, which is crucial for angiogenesis and tumor progression . By inhibiting the phosphorylation of VEGFR2 and AKT, this compound effectively suppresses cell migration and tube formation in cancer cells.

Comparison with Similar Compounds

Isomalyngamide B is part of the malyngamide series, which includes several other compounds with similar structures and biological activities. Some of these similar compounds are:

  • Malyngamide A
  • Malyngamide C
  • Malyngamide D

Uniqueness

What sets this compound apart from its analogs is its specific substitution pattern and the presence of unique functional groups that contribute to its distinct biological activities. For instance, the chloromethylidene group in this compound is not commonly found in other malyngamides, making it a unique compound for further research and development.

Properties

Molecular Formula

C28H45ClN2O6

Molecular Weight

541.1 g/mol

IUPAC Name

(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxy-N-methyltetradec-4-enamide

InChI

InChI=1S/C28H45ClN2O6/c1-5-6-7-8-10-13-24(36-3)14-11-9-12-15-26(33)30(2)20-22(19-29)16-25(37-4)18-28(35)31-21-23(32)17-27(31)34/h9,11,18-19,23-24,32H,5-8,10,12-17,20-21H2,1-4H3/b11-9+,22-19-,25-18+/t23-,24+/m1/s1

InChI Key

LCTQNEJUQPJWPJ-SNIFNUAYSA-N

Isomeric SMILES

CCCCCCC[C@@H](C/C=C/CCC(=O)N(C)C/C(=C\Cl)/C/C(=C\C(=O)N1C[C@@H](CC1=O)O)/OC)OC

Canonical SMILES

CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=CC(=O)N1CC(CC1=O)O)OC)OC

Synonyms

isomalyngamide B

Origin of Product

United States

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